molecular formula C18H17N2OP B14137971 Benzenamine, 4,4'-(phenylphosphinylidene)bis- CAS No. 3454-25-9

Benzenamine, 4,4'-(phenylphosphinylidene)bis-

Katalognummer: B14137971
CAS-Nummer: 3454-25-9
Molekulargewicht: 308.3 g/mol
InChI-Schlüssel: KTZLSMUPEJXXBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenamine, 4,4’-(phenylphosphinylidene)bis-: is an organic compound with the molecular formula C18H17N2P It is known for its unique structure, which includes a phosphinylidene group bridging two benzenamine units

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4,4’-(phenylphosphinylidene)bis- typically involves the reaction of aniline with a phosphinylidene precursor. One common method is to react aniline with 2-sulfonic acid tetramethylammonium bromide to generate the hydrochloride salt of the compound, which is then treated with a base to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: Benzenamine, 4,4’-(phenylphosphinylidene)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Benzenamine, 4,4’-(phenylphosphinylidene)bis- is used as a catalyst in organic synthesis. It plays a crucial role in oxidation and reduction reactions, as well as in the formation of complex organic molecules .

Biology and Medicine: Its unique structure allows it to interact with various biological molecules, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it valuable in the synthesis of high-performance materials .

Wirkmechanismus

The mechanism of action of Benzenamine, 4,4’-(phenylphosphinylidene)bis- involves its interaction with molecular targets through its phosphinylidene group. This group can form bonds with various substrates, facilitating chemical transformations. The compound’s ability to act as a catalyst in oxidation and reduction reactions is attributed to its unique electronic structure, which allows it to stabilize transition states and lower activation energies .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Benzenamine, 4,4’-(phenylphosphinylidene)bis- is unique due to its phosphinylidene group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in catalytic applications and the synthesis of complex organic molecules .

Eigenschaften

CAS-Nummer

3454-25-9

Molekularformel

C18H17N2OP

Molekulargewicht

308.3 g/mol

IUPAC-Name

4-[(4-aminophenyl)-phenylphosphoryl]aniline

InChI

InChI=1S/C18H17N2OP/c19-14-6-10-17(11-7-14)22(21,16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H,19-20H2

InChI-Schlüssel

KTZLSMUPEJXXBO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.